sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Description
Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a pyrazole-derived compound featuring a trifluoromethyl-substituted phenyl group at the N1 position, a hydroxyl group at C4, and a sodium carboxylate moiety at C2. Its structure combines electron-withdrawing (trifluoromethyl) and hydrophilic (carboxylate) groups, which may influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C11H6F3N2NaO3 |
|---|---|
Molecular Weight |
294.16 g/mol |
IUPAC Name |
sodium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3.Na/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1 |
InChI Key |
CSLNMHPBVCAMKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
While specific applications of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate are not detailed in the provided search results, the broader applications of pyrazole derivatives and related compounds can provide insight.
General Information
This compound has the molecular formula C11H6F3N2NaO3 and a molecular weight of 294.16 . It is also known by the CAS number 1153115-81-1 . Chemical suppliers such as Biosynth, AABlocks, Cymit Quimica, and Enamine offer it for laboratory use .
Potential Applications Based on Pyrazole Derivatives
- Antimicrobials : Pyrazole derivatives that contain trifluoromethyl phenyl have demonstrated potent antimicrobial activity against Gram-positive bacteria and exhibit low toxicity to human cultured cells .
- Anti-inflammatory Agents : Pyrazole derivatives have shown anti-inflammatory properties . For instance, certain synthesized pyrazole derivatives have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib . Some pyrazole derivatives have also shown promising inhibitory activity against IL-6 (interleukin-6) and TNF-α (tumor necrosis factor-alpha), which are key mediators of inflammation .
- Building Blocks for Complex Molecules : Pyrazoles can be used in multicomponent reactions to synthesize more complex structures. For example, 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be synthesized using a pyrazole derivative as one of the building blocks .
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties (Inferred)
| Property | Target Compound | Flucarbazone Sodium | Acifluorfen Sodium |
|---|---|---|---|
| Water solubility (mg/L) | High (sodium salt) | 480 (pH 7) | 120 (pH 7) |
| LogP (lipophilicity) | ~1.5 (estimated) | 1.8 | 3.2 |
| Melting point (°C) | Not reported | 200–205 | 250–255 |
Biological Activity
Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H6F3N2NaO3
- CAS Number : 1153115-81-1
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties. In a study involving various derivatives, compounds with trifluoromethyl phenyl groups demonstrated significant effectiveness against Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal activity . The compound's mechanism involves broad inhibitory effects on macromolecular synthesis, suggesting multiple targets within bacterial cells.
Anticancer Activity
Compounds containing the pyrazole scaffold have been recognized for their anticancer potential. This compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The compound induces apoptosis in cancer cells, as evidenced by enhanced caspase-3 activity and morphological changes at low concentrations (1.0 μM) .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Induces apoptosis |
| HepG2 | 10.0 | Enhances caspase-3 activity |
| Various Cancer Types | Various | Antiproliferation |
Case Studies
A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that the incorporation of the trifluoromethyl group significantly enhanced the compounds' potency against various biological targets, including cancer cells and bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
